molecular formula C5H3BrF2N2O B11810887 2-Bromo-5-(difluoromethoxy)pyrazine

2-Bromo-5-(difluoromethoxy)pyrazine

Cat. No.: B11810887
M. Wt: 224.99 g/mol
InChI Key: ZTWLOEJUYLLHCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethoxy)pyrazine typically involves the bromination of 5-(difluoromethoxy)pyrazine. One common method is the diazotization of an amine precursor followed by in-situ bromination . The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with solvents such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on cost-efficiency, yield maximization, and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(difluoromethoxy)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, Suzuki-Miyaura coupling can yield various substituted pyrazines, while nucleophilic substitution can produce a range of functionalized pyrazines.

Mechanism of Action

The specific mechanism of action for 2-Bromo-5-(difluoromethoxy)pyrazine is not well-documented. in general, pyrazine derivatives can interact with various molecular targets, including enzymes and receptors, through mechanisms such as inhibition or activation. The pathways involved would depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(difluoromethoxy)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C5H3BrF2N2O

Molecular Weight

224.99 g/mol

IUPAC Name

2-bromo-5-(difluoromethoxy)pyrazine

InChI

InChI=1S/C5H3BrF2N2O/c6-3-1-10-4(2-9-3)11-5(7)8/h1-2,5H

InChI Key

ZTWLOEJUYLLHCK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)Br)OC(F)F

Origin of Product

United States

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